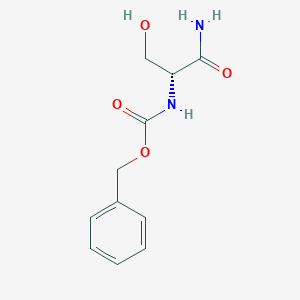
(R)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a carbamate group attached to a benzyl moiety. Its stereochemistry plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, amino acids, and carbamates.
Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective reactions. Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods
In industrial settings, the production of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Implementing automated processes for precise control of reaction conditions.
Purification: Employing advanced purification techniques like crystallization and distillation to achieve high purity.
化学反应分析
Types of Reactions
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of benzyl halides.
科学研究应用
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its target enzymes or receptors.
Effects: Inhibiting or activating specific biological processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate: The enantiomer of the compound with different stereochemistry.
Benzyl carbamate: Lacks the amino and hydroxy groups, leading to different reactivity and applications.
N-Benzylglycine: Similar structure but with different functional groups.
Uniqueness
®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of ®-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
benzyl N-[(2R)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m1/s1 |
InChI 键 |
NGEWHDOZPGSSLG-SECBINFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CO)C(=O)N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















